4-(Benzyloxy)-6-fluoro-1H-indazole
Overview
Description
The compound “4-(Benzyloxy)-6-fluoro-1H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene fused to an azole ring . The benzyloxy group suggests that there is a benzyl group (a benzene ring attached to a CH2 group) connected to the molecule via an oxygen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions of appropriate precursors . For instance, Schiff base ligands derived from 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized through condensation reactions with various aminophenol derivatives .Scientific Research Applications
1. Synthesis and Chemical Properties
Synthetic Routes and Characterization : A detailed study provided a synthesis route for 4-(Benzyloxy)-1H-indazole via a five-step reaction process starting from 2-methyl-3-nitrophenol. The study meticulously characterized the structure of the target compound through various analytical methods, showcasing its potential for further chemical and pharmacological studies (Tang Yan-feng, 2012).
2. Biological and Pharmacological Activities
Antimicrobial Activity : Benzoxazole derivatives, closely related to the structure of 4-(Benzyloxy)-6-fluoro-1H-indazole, were synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated inhibitory effects against a wide range of microbes, suggesting potential antimicrobial applications for similarly structured compounds (B. F. Abdel-Wahab, H. Mohamed, G. Awad, 2014).
3. Applications in Material Science
Fluorescent Probes : Studies on benzoxazole and benzothiazole analogues demonstrated their applicability as fluorescent probes for sensing magnesium and zinc cations, as well as their sensitivity to pH changes. These findings highlight the potential of this compound derivatives in developing new fluorescent materials for biological and environmental sensing applications (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).
4. Antitumor and Anticancer Properties
Antitumor Benzothiazoles : Research into benzothiazole compounds, which share structural similarities with this compound, has revealed potent and selective antitumor properties. These compounds have shown significant inhibitory activity against breast, lung, and colon cancer cell lines, indicating the potential for this compound derivatives in cancer therapy (Catriona G Mortimer, G. Wells, Jean-Philippe Crochard, E. Stone, T. Bradshaw, M. Stevens, A. Westwell, 2006).
Future Directions
Properties
IUPAC Name |
6-fluoro-4-phenylmethoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-6-13-12(8-16-17-13)14(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIXTDXCUTXRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=NN3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694648 | |
Record name | 4-(Benzyloxy)-6-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-42-9 | |
Record name | 4-(Benzyloxy)-6-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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